5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid
Overview
Description
5-(4-Nitrophenyl)pyrazine-2,3-dicarboxylic acid is a heterocyclic compound with the molecular formula C12H7N3O6. It has a molecular weight of 289.2 g/mol . This compound is part of the pyrazine derivatives, which are known for their versatility in pharmacological activity .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7N3O6/c16-11(17)9-10(12(18)19)14-8(5-13-9)6-1-3-7(4-2-6)15(20)21/h1-5H,(H,16,17)(H,18,19) .Scientific Research Applications
Pyrazine Derivatives in Pharmacology
Pyrazine derivatives are recognized for their diverse pharmacological properties. They exhibit a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, and anticancer effects for different types. The interest in pyrazines stems from their occurrence in nature and the methods developed for their synthesis, which have revealed numerous pharmacologically active compounds. The versatility of pyrazine derivatives has prompted further studies aimed at developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
Synthesis of Pyrazine Scaffolds
The synthesis of pyranopyrimidine scaffolds, including pyrazine derivatives, has been explored using hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. The review highlights the application of diverse catalysts, including organocatalysts, metal catalysts, and green solvents, for the synthesis of these compounds. This area has attracted significant attention from researchers aiming to develop lead molecules (Parmar et al., 2023).
Pyrazine Derivatives as Energetic Materials
High-nitrogen-containing azine energetic materials, including pyrazine derivatives, have been identified as a focus in the field of energy materials. These compounds have been studied for their synthetic methods, structural and theoretical analysis, and physical and chemical properties. The application of azine energetic compounds in propellants, mixed explosives, and gas generators indicates their broad potential in energetic materials (Yongjin & Shuhong, 2019).
Pyrazine and Phenazine in Drug Discovery
The therapeutic value of pyrazine and phenazine compounds has been explored, with several agents showing potential in disease treatment. These heterocycles possess interesting reactivity profiles, making them attractive targets for total synthesis, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs. The review focuses on instructive efforts in synthesizing and applying pyrazine and phenazine compounds for medicinal purposes (Huigens et al., 2022).
Properties
IUPAC Name |
5-(4-nitrophenyl)pyrazine-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6/c16-11(17)9-10(12(18)19)14-8(5-13-9)6-1-3-7(4-2-6)15(20)21/h1-5H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYFKVIKEHVPTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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